2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFAKTQRNIPJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrFNO
- Molecular Weight : 306.09 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions, influencing the activity of these biological molecules. Additionally, the trifluoromethyl group enhances binding affinity due to strong electron-withdrawing characteristics, which can stabilize interactions with target proteins .
Study on Anticancer Activity
A notable study evaluated the anticancer potential of various oxazole derivatives, including this compound. The compound was tested against several cancer cell lines using the National Cancer Institute's protocol. Results indicated significant growth inhibition in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| A549 (NSCLC) | 75% |
| MCF-7 (Breast Cancer) | 68% |
| HCT-116 (Colon Cancer) | 60% |
In Vivo Toxicity Assessment
Acute toxicity studies were conducted to evaluate the safety profile of the compound. Mice were administered varying doses, and histopathological assessments were performed on preserved organs. The results indicated no significant toxic effects at therapeutic doses, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole Cores
a) 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole
- Structure : Oxazole core with phenyl at position 2 and bromomethylphenyl at position 3.
- Key Differences : Replaces the trifluoromethyl group with a simple phenyl, reducing electron-withdrawing effects and altering steric interactions.
b) 5-(4-Bromo-2,3-dimethylphenyl)oxazole
- Structure : Oxazole with bromo-dimethylphenyl at position 4.
- Key Differences : Steric hindrance from dimethyl groups and lack of trifluoromethyl reduces electronic effects.
- Applications : Likely used in Suzuki couplings, where steric bulk may slow reaction kinetics compared to the target compound .
c) 5-[4-(Trifluoromethyl)phenyl]oxazole
Heterocyclic Analogues with Modified Cores
a) 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Structure : Oxadiazole core with bromophenyl and methoxyphenyl substituents.
- Methoxy groups introduce electron-donating effects, contrasting with the target compound’s electron-withdrawing trifluoromethyl .
b) 4-(4-Chlorophenyl)-5-methyl-3-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)phenyl)isoxazole
Compounds with Reactive Functional Groups
a) 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Structure: Oxadiazole with bromophenoxymethyl and methoxyphenyl groups.
- Key Differences: Bromophenoxymethyl introduces ether linkages, offering different solubility and reactivity profiles compared to bromomethyl .
b) 4-(4-Bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
- Structure : Oxazole with sulfonyl, sulfanyl, and furan substituents.
Comparative Data Table
Preparation Methods
General Synthetic Strategies for Oxazole Derivatives
Oxazole rings are commonly synthesized through several well-established methods:
Robinson-Gabriel Synthesis: Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles. Yields are moderate (50-60%) with polyphosphoric acid as a cyclodehydrating agent.
Van Leusen Oxazole Synthesis: Reaction of Tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions to yield 2,5-disubstituted oxazoles, often under mild conditions and good yields.
Erlenmeyer-Plöchl Synthesis: Condensation of α-aminoketones with aldehydes or acid derivatives to form oxazoles.
Microwave-Assisted Synthesis: Accelerates oxazole formation using microwave irradiation, often improving reaction times and yields.
These methods provide the oxazole core, which can be further functionalized to introduce specific substituents such as trifluoromethyl and bromomethyl groups.
Specific Preparation of 2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole
Direct literature on the exact preparation of this compound is limited, but synthesis can be inferred by combining known oxazole synthesis with functional group transformations:
Construction of the 2-[4-(Trifluoromethyl)phenyl] Oxazole Core
Starting from 4-(trifluoromethyl)benzaldehyde , the oxazole ring can be constructed via the Van Leusen reaction using TosMIC and a base such as potassium phosphate in isopropyl alcohol under microwave irradiation (65°C, 350 W, 8 minutes). This method yields 2,5-disubstituted oxazoles efficiently.
Alternatively, the Robinson-Gabriel synthesis can be employed by cyclodehydration of an appropriate acylamino ketone bearing the 4-(trifluoromethyl)phenyl substituent.
Introduction of the Bromomethyl Group at the 5-Position
The bromomethyl substituent at the 5-position of oxazole is typically introduced via bromination of a methyl group or halomethylation of a methyl precursor.
A plausible route involves first synthesizing 2-[4-(trifluoromethyl)phenyl]-5-methyl oxazole, followed by selective bromination at the methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Alternatively, a bromomethylation reaction can be performed on the oxazole ring using formaldehyde and hydrobromic acid or bromine sources to install the bromomethyl group directly.
Representative Reaction Scheme
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | Cyclodehydration of acylamino ketones | Mineral acids, polyphosphoric acid | Classical method, well-studied | Moderate yields, harsh conditions |
| Van Leusen Synthesis | TosMIC + aldehyde under basic conditions | TosMIC, K3PO4, microwave irradiation | Mild, efficient, high yield | Requires TosMIC availability |
| Bromomethylation | Radical bromination of methyl group | NBS, radical initiator | Selective functionalization | Requires radical conditions, potential side reactions |
| Carbodiimide Coupling | Amide formation on oxazole carboxylic acid | EDC·HCl, DMAP, DCM | Functional group tolerance | Not direct for bromomethylation |
Q & A
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed carbene insertion reactions using bis(trimethylsilyl)diazomethane, as demonstrated for structurally similar oxazole derivatives. For example, 2-(bis(trimethylsilyl)methyl)-5-(2-bromophenyl)oxazole was synthesized in 73% yield under Cu catalysis . Bromomethyl groups can be introduced via SN2 substitution of hydroxyl or thiol intermediates using brominating agents like PBr₃ or HBr. Stability-sensitive steps (e.g., handling bromomethyl groups) require inert atmospheres and low-temperature conditions to minimize hydrolysis or decomposition .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct splitting patterns due to F coupling) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass for 5-[4-(bromomethyl)phenyl]-2-phenyl-1,3-oxazole: 314.17658) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in structurally related triazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR peaks) may arise from rotameric equilibria of the bromomethyl group or impurities. Strategies include:
Q. What are the challenges in maintaining the stability of this compound during storage?
- Methodological Answer : The bromomethyl group is prone to hydrolysis (forming hydroxymethyl derivatives) or nucleophilic substitution. Storage recommendations:
Q. How can the bromomethyl group be functionalized for further derivatization in medicinal chemistry?
- Methodological Answer : The bromomethyl group serves as a versatile handle for:
- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form aminomethyl derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to extend π-conjugation.
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.
Example: 5-(bromomethyl)oxazole derivatives were converted to fluorescent probes via Pd-catalyzed couplings .
Q. What are the potential applications of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer : The oxazole core is a bioisostere for amides and esters, while the trifluoromethyl group enhances metabolic stability. Applications include:
- Enzyme Inhibition : Analogous oxazole derivatives modulate kinase activity.
- Neurotrophic Factor Induction : 5-substituted oxazoles (e.g., BDNF inducers) show EC₅₀ values in the micromolar range .
- Fluorescent Probes : Bromomethyl groups enable tagging for cellular imaging .
Data Contradiction Analysis
Q. Why might reported yields for similar oxazole syntheses vary significantly (e.g., 73% vs. 99%)?
- Methodological Answer : Yield discrepancies arise from:
- Catalyst Efficiency : Cu(I) catalyst loading and ligand choice (e.g., phosphine ligands improve carbene insertion efficiency) .
- Substrate Sensitivity : Electron-withdrawing groups (e.g., trifluoromethyl) may slow reaction kinetics.
- Workup Methods : Higher yields (99%) are achieved via careful quenching and extraction to recover volatile byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
